2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C16H15ClN6O2S |
|---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15ClN6O2S/c1-25-13-3-2-11(8-12(13)17)20-14(24)9-26-16-22-21-15(23(16)18)10-4-6-19-7-5-10/h2-8H,9,18H2,1H3,(H,20,24) |
InChI Key |
FGQYELFHOVWSRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of N-(3-Chloro-4-Methoxyphenyl)-2-Chloroacetamide
The acetamide moiety is synthesized via nucleophilic substitution between 3-chloro-4-methoxyaniline and chloroacetyl chloride. A representative protocol involves dissolving 3-chloro-4-methoxyaniline (1.0 equiv) in acetone, followed by the addition of potassium carbonate (1.2 equiv) to deprotonate the amine. Chloroacetyl chloride (1.1 equiv) is introduced at 0°C to minimize side reactions, with gradual warming to room temperature over 3 hours. The crude product is isolated by evaporating solvents, followed by ethyl acetate extraction and washing with aqueous sodium bicarbonate.
Table 1: Reaction Conditions for N-(3-Chloro-4-Methoxyphenyl)-2-Chloroacetamide Synthesis
Synthesis of 4-Amino-5-(Pyridin-4-yl)-4H-1,2,4-Triazole-3-Thiol
The triazole-thiol intermediate is prepared via cyclocondensation of pyridine-4-carbohydrazide with thiourea under acidic conditions. Transition metal complexes or silsesquioxane frameworks are often employed to stabilize the thiol group during synthesis. Alternatively, hydrazine hydrate reacts with nitriles in ethanol under reflux to form the triazole core, followed by thiolation using hydrogen sulfide or Lawesson’s reagent.
Key Spectral Data for Triazole-Thiol Intermediate
-
¹H-NMR (DMSO-d₆) : δ 8.5–8.7 ppm (pyridine protons), δ 3.8–3.9 ppm (methoxy group).
-
IR : 3350 cm⁻¹ (N–H stretch), 680 cm⁻¹ (C–S bond).
Coupling Reactions to Form the Target Compound
Thioether Bond Formation
The sulfanyl group is introduced via nucleophilic displacement of the chlorine atom in N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide by the triazole-thiol intermediate. Reaction conditions include:
Excess base ensures complete deprotonation of the thiol group, facilitating the SN₂ mechanism. The reaction progress is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1).
Table 2: Optimization of Coupling Reaction Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Base (Equiv) | 1.5 | Maximizes thiolate formation |
| Temperature | 60°C | Reduces reaction time |
| Solvent Polarity | Methanol > DMF | Higher solubility of intermediates |
Challenges in Coupling Efficiency
-
Competitive Oxidation : The thiol group is prone to oxidation, necessitating inert atmospheres (N₂ or Ar).
-
Byproduct Formation : Over-alkylation at the triazole ring’s amino group is mitigated by maintaining pH < 9.
Purification and Characterization
Recrystallization
Crude product is recrystallized from ethanol/water (3:1) to remove unreacted starting materials. The purified compound exhibits a melting point of 185–187°C.
Chromatographic Techniques
Column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (7:3) achieves >95% purity. Fractions are analyzed via HPLC (C18 column, acetonitrile/water gradient).
Table 3: Chromatographic Conditions for Final Purification
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica gel (60–120 mesh) |
| Mobile Phase | Ethyl acetate/hexane (7:3) |
| Flow Rate | 2 mL/min |
| Retention Time | 12–14 minutes |
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times. Key advantages include:
Waste Management
-
Solvent Recovery : Methanol and acetone are distilled and reused.
-
Byproduct Utilization : Chloride salts are converted to HCl for neutralization processes.
Analytical Validation
Spectroscopic Confirmation
-
Mass Spectrometry : Molecular ion peak at m/z 403.05 (C₁₇H₁₅ClN₆O₂S).
-
¹³C-NMR : δ 168–170 ppm (acetamide carbonyl), δ 158 ppm (triazole C=N).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structural Characteristics
| Component | Description |
|---|---|
| Triazole Ring | A five-membered heterocyclic ring containing three nitrogen atoms. |
| Pyridine Moiety | Contributes to the compound's interaction with biological targets. |
| Chloro-substituted Phenyl Group | Enhances the compound's lipophilicity and potential bioactivity. |
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole exhibit potent antimicrobial properties. The specific compound under discussion has shown efficacy against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal pathogens like Candida albicans. In a study evaluating antimicrobial activity, the compound demonstrated both bactericidal and fungicidal effects across a broad spectrum of microbial strains .
Antifungal Activity
Further investigations into the antifungal potential of triazole derivatives have revealed that compounds similar to 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide can outperform traditional antifungals like fluconazole against certain strains of Candida. The minimum inhibitory concentration (MIC) values for these compounds were found to be ≤ 25 µg/mL in several studies .
Inhibitory Effects on Enzymes
The compound has also been evaluated for its inhibitory effects on specific enzymes involved in inflammatory pathways. Molecular docking studies suggest that it may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory diseases . This highlights the compound's potential role in developing anti-inflammatory therapeutics.
Fungicides
Due to their antifungal properties, triazole derivatives are being explored as potential fungicides in agriculture. Their ability to inhibit fungal growth makes them suitable candidates for protecting crops from fungal infections. Studies have shown that certain triazole compounds can effectively reduce fungal disease incidence in various crops .
Synthesis of Coordination Complexes
The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have been characterized using various analytical techniques such as FTIR and UV-visible spectroscopy. The resulting materials exhibit unique electronic properties that could be harnessed for applications in catalysis and materials science .
Nanomaterials Development
Research into nanomaterials has revealed that triazole derivatives can be integrated into nanoparticle systems to enhance their stability and functionality. The incorporation of such compounds into nanostructures could lead to advancements in drug delivery systems and sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing various biochemical pathways. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-thioacetamide derivatives. Key structural analogs and their properties are compared below:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings from Comparative Studies
Pyridin-2-yl derivatives (e.g., ) are less explored but may exhibit distinct pharmacokinetic profiles due to altered hydrogen-bonding capacity.
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., 3-chloro, 4-methoxy in the target compound) improve antimicrobial potency by increasing membrane permeability. Derivatives with 3-fluoro-4-methylphenyl () showed MIC values of 12.5 µg/mL against S. aureus .
- Allyl and methyl groups on the triazole ring (e.g., ) reduce cytotoxicity but may lower antimicrobial efficacy due to steric effects .
Anti-Exudative Activity :
- Furan-2-yl analogs () demonstrated significant anti-exudative effects (47% inhibition at 10 mg/kg vs. 52% for diclofenac at 8 mg/kg), suggesting the triazole-thioacetamide scaffold is critical for this activity. The target compound’s pyridine ring may further modulate inflammatory pathways .
Synthetic Accessibility :
- All analogs are synthesized via a common route: cyclization of thiosemicarbazides followed by alkylation with α-chloroacetamides. The target compound’s synthesis is comparable to furan-2-yl derivatives (), but yields may vary due to the chloro-methoxy group’s reactivity .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core. A common method includes:
- Step 1 : Alkylation of 4-amino-5-(pyridin-4-yl)-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in the presence of KOH or NaOH under mild alkaline conditions (room temperature, methanol solvent) .
- Step 2 : Purification via recrystallization or column chromatography. Critical factors include pH control (to avoid side reactions), stoichiometric ratios of reagents, and reaction time optimization to maximize thiolate intermediate formation .
Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?
- 1H/13C-NMR : Pyridine protons (δ 8.5–8.7 ppm), methoxy group (δ 3.8–3.9 ppm), and acetamide carbonyl (δ 168–170 ppm) .
- IR : Stretching vibrations for C=O (~1650 cm⁻¹), S–C (~680 cm⁻¹), and N–H (~3350 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z ~403 for C₁₇H₁₅ClN₆O₂S) .
Q. What in vitro assays are used to evaluate its biological activity?
Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Anti-exudative Activity : Carrageenan-induced rat paw edema models to measure inflammation reduction .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can computational methods resolve ambiguities in spectral data or reaction mechanisms?
- DFT Calculations : Optimize molecular geometry and predict NMR/IR spectra using Gaussian or ORCA software. Compare theoretical vs. experimental data to validate structural assignments .
- Molecular Docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) to rationalize bioactivity and guide SAR studies .
Q. What strategies address contradictory biological activity data across studies?
- Dose-Response Replication : Test multiple concentrations in parallel assays to identify non-linear effects.
- Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may influence results .
- Cell Line Validation : Ensure consistent cell passage numbers and culture conditions to minimize variability .
Q. How is X-ray crystallography applied to resolve structural uncertainties?
- Crystal Growth : Use vapor diffusion with solvents like DMSO/water.
- SHELX Suite : Refine diffraction data (SHELXL for small molecules; SHELXS for phase determination) to resolve disorder in the triazole ring or pyridinyl group .
- Twinned Data : Apply HKLF5 format in SHELXL to deconvolute overlapping reflections .
Q. What modifications enhance its pharmacokinetic properties while retaining activity?
- Prodrug Design : Introduce ester groups at the acetamide moiety to improve oral bioavailability .
- Solubility Optimization : Replace the methoxy group with polar substituents (e.g., hydroxyl, carboxylic acid) .
- Metabolic Stability : Use hepatic microsome assays to identify vulnerable sites (e.g., sulfanyl group oxidation) .
Methodological Challenges
Q. How to troubleshoot low yields in the alkylation step during synthesis?
- Side Reactions : Competing oxidation of the thiol group can be mitigated by inert atmosphere (N₂/Ar) .
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .
Q. What analytical techniques validate purity for in vivo studies?
Q. How to correlate substituent effects with anti-inflammatory activity?
- SAR Libraries : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) at the 3-chloro-4-methoxyphenyl group.
- QSAR Modeling : Use VolSurf+ or MOE to parameterize hydrophobicity (ClogP) and steric effects (molar refractivity) .
Data Interpretation and Reproducibility
Q. Why might crystallographic data disagree with computational predictions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
